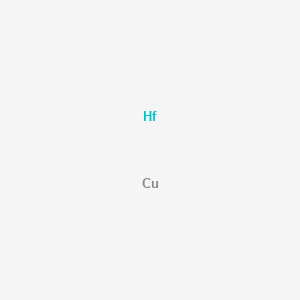
Copper;hafnium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper-hafnium is an intermetallic compound formed by the combination of copper and hafnium. Hafnium is a transition metal known for its high melting point and ability to absorb neutrons, making it valuable in various industrial applications. Copper, on the other hand, is a well-known metal with excellent electrical and thermal conductivity. The combination of these two metals results in a compound with unique properties that are useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of copper-hafnium compounds typically involves high-temperature processes. One common method is the direct reaction of copper and hafnium metals at elevated temperatures. The metals are heated in a vacuum or inert atmosphere to prevent oxidation. The reaction can be represented as:
Cu+Hf→Cu-Hf
Industrial Production Methods: Industrial production of copper-hafnium compounds often involves alloying processes. The metals are melted together in an electric arc furnace or induction furnace. The molten mixture is then cast into molds to form ingots, which can be further processed into desired shapes and sizes.
Análisis De Reacciones Químicas
Types of Reactions: Copper-hafnium compounds can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, hafnium in the compound can react with halogens to form hafnium tetrahalides:
Hf+2Cl2→HfCl4
Common Reagents and Conditions: Common reagents used in reactions with copper-hafnium compounds include halogens (e.g., chlorine, bromine), oxygen, and sulfur. These reactions typically occur at high temperatures to facilitate the formation of the desired products.
Major Products: The major products formed from these reactions include hafnium tetrahalides (e.g., hafnium tetrachloride) and oxides (e.g., hafnium dioxide).
Aplicaciones Científicas De Investigación
Copper-hafnium compounds have a wide range of applications in scientific research and industry:
Chemistry: Used as catalysts in various chemical reactions due to their unique properties.
Biology: Investigated for potential use in biomedical applications, such as imaging and drug delivery.
Medicine: Studied for their potential use in radiation therapy due to hafnium’s ability to absorb neutrons.
Industry: Used in the production of high-temperature alloys and components for aerospace and nuclear reactors.
Mecanismo De Acción
The mechanism of action of copper-hafnium compounds depends on their specific application. In catalysis, the compound’s surface properties facilitate the adsorption and activation of reactants. In radiation therapy, hafnium’s neutron absorption properties are utilized to target and destroy cancer cells. The molecular targets and pathways involved vary depending on the specific application and the nature of the compound.
Comparación Con Compuestos Similares
- Copper-zirconium
- Copper-titanium
- Copper-niobium
These compounds share some properties with copper-hafnium but differ in their specific applications and unique characteristics.
Propiedades
Número CAS |
210885-30-6 |
|---|---|
Fórmula molecular |
CuHf |
Peso molecular |
242.03 g/mol |
Nombre IUPAC |
copper;hafnium |
InChI |
InChI=1S/Cu.Hf |
Clave InChI |
HDLKRBKBZRWMHV-UHFFFAOYSA-N |
SMILES canónico |
[Cu].[Hf] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-](/img/structure/B14235852.png)
![Acetic acid;hydroxy-[hydroxy-methyl-(2-phenylethynyl)silyl]oxy-methyl-(2-phenylethynyl)silane](/img/structure/B14235857.png)
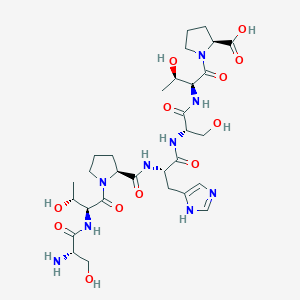
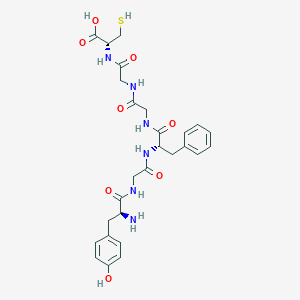

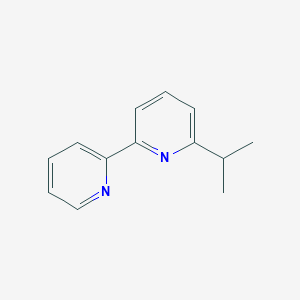
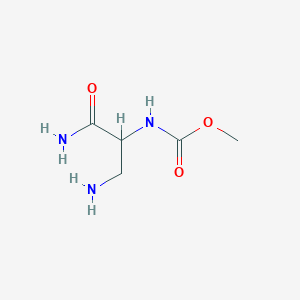
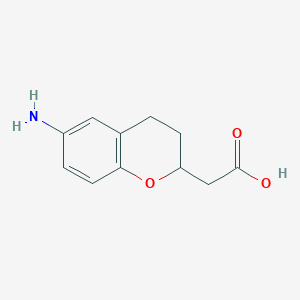
![Trimethyl[(methyltellanyl)ethynyl]silane](/img/structure/B14235908.png)
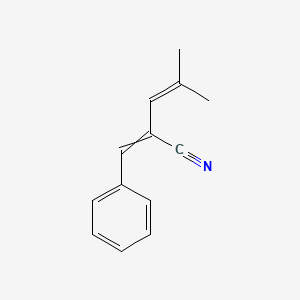
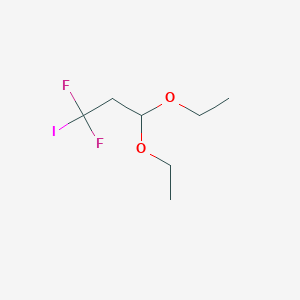
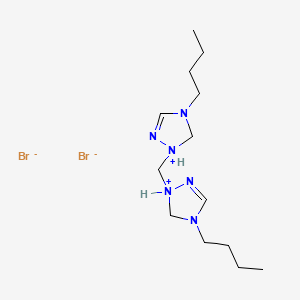
![2-[(6-Amino-9H-purin-9-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B14235933.png)

